2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride
Overview
Description
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action
The mechanism of action of 2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride is related to its ability to modulate the activity of nAChRs. These receptors are involved in several physiological processes, including neurotransmission, synaptic plasticity, and cognitive function. DMXB-A acts as an allosteric modulator of nAChRs, which means that it enhances the activity of these receptors in the presence of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on several factors, including the dose, route of administration, and duration of treatment. Some of the reported effects of DMXB-A include improved cognitive function, increased synaptic plasticity, and reduced inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride in lab experiments is its specificity for nAChRs. This compound has a high affinity for these receptors and does not interact with other neurotransmitter systems, making it an ideal tool for studying the role of nAChRs in various physiological processes. However, one of the limitations of using DMXB-A is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride. One area of interest is the development of more potent and selective allosteric modulators of nAChRs that can be used to treat neurological disorders. Another direction is the investigation of the long-term effects of DMXB-A on cognitive function and memory in animal models. Additionally, the potential use of DMXB-A as a therapeutic agent in other fields, such as oncology and immunology, should be explored.
Scientific Research Applications
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown that DMXB-A can improve cognitive function and memory in animal models of these diseases.
properties
IUPAC Name |
2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14-11-18(12-15(2)21-14)9-5-6-10-20-17-8-4-3-7-16(17)13-19;/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLEOKUVHXQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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